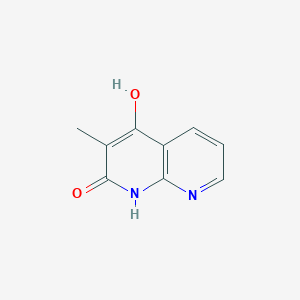

3-Methyl-1,8-naphthyridine-2,4-diol

Description

Historical Context and Significance of the 1,8-Naphthyridine (B1210474) Nucleus in Heterocyclic Chemistry

The 1,8-naphthyridine nucleus, a heterocyclic aromatic compound, holds a significant place in medicinal and organic chemistry. nih.govtandfonline.comnih.gov Its story in modern pharmaceuticals began prominently with the discovery of nalidixic acid in 1962 by George Lesher and his colleagues. researchgate.net This compound, chemically known as 1-ethyl-7-methyl-4-oxo- tandfonline.comwikipedia.org-naphthyridine-3-carboxylic acid, was identified as a byproduct during the synthesis of chloroquine (B1663885) and demonstrated potent antibacterial properties against gram-negative bacteria. researchgate.net This discovery was a watershed moment, establishing the 1,8-naphthyridine scaffold as a "privileged scaffold" in drug discovery. researchgate.net

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets, thus exhibiting a wide range of pharmacological activities. nih.gov The 1,8-naphthyridine core is a prime example, with its derivatives showing a vast spectrum of biological effects, including antimicrobial, anticancer, antiviral, anti-inflammatory, and analgesic properties. nih.govresearchgate.net The versatility of this scaffold has led to the development of numerous clinically important drugs, such as the antibacterial agents enoxacin, trovafloxacin, and gemifloxacin. researchgate.netwikipedia.org

Beyond its medicinal applications, the 1,8-naphthyridine structure is of interest in coordination chemistry. Its two nitrogen atoms, positioned on flanking rings, allow it to act as a binucleating ligand, capable of forming complexes with metal ions. wikipedia.org The extensive research into this isomer, compared to other naphthyridines, is a testament to its broad utility and the rich chemical and biological properties of its derivatives. digitallibrary.co.in

Structural Classification and Nomenclature of Naphthyridine Isomers

Naphthyridines belong to a class of organic molecules known as diazanaphthalenes. researchgate.net Their core structure consists of two fused pyridine (B92270) rings. The arrangement of the two nitrogen atoms within this bicyclic system gives rise to six possible positional isomers. researchgate.netresearchgate.net

The nomenclature for these compounds has evolved over time. Initially referred to by names such as "pyridopyridines," the name "naphthyridine" was first proposed by Reissert in 1893 for a derivative of the 1,8-isomer. nih.gov The name was officially adopted by Chemical Abstracts in 1936 to provide a standardized system. nih.gov The International Union of Pure and Applied Chemistry (IUPAC) formally recognizes the name 1,8-naphthyridine. wikipedia.org

Below is a table detailing the six isomers of naphthyridine.

| Isomer | Systematic Name |

| 1,5-Naphthyridine (B1222797) | Pyrido[3,2-c]pyridine |

| 1,6-Naphthyridine | Pyrido[3,2-b]pyridine |

| 1,7-Naphthyridine (B1217170) | Pyrido[2,3-d]pyridine |

| 1,8-Naphthyridine | Pyrido[2,3-b]pyridine nih.gov |

| 2,6-Naphthyridine | Pyrido[4,3-c]pyridine |

| 2,7-Naphthyridine | Pyrido[3,4-c]pyridine |

Data sourced from multiple chemical databases and literature reviews.

Relevance of 2,4-Dihydroxy-1,8-naphthyridine Derivatives

Within the vast family of 1,8-naphthyridines, derivatives containing a 2,4-dihydroxy substitution pattern serve as crucial synthetic intermediates. Research has shown that 2,4-dihydroxy-1,8-naphthyridines can be synthesized through the reaction of substituted 2-aminopyridines with diethyl malonate, often under microwave-assisted and solvent-free conditions. researchgate.net

The significance of these dihydroxy compounds lies in their utility as a foundational scaffold for creating more complex molecules. The hydroxyl groups can be subjected to further chemical modifications, allowing for the introduction of various functional groups. For instance, studies have demonstrated the conversion of 6-chloro-2,4-dihydroxy-1,8-naphthyridine into a range of derivatives, including 6-mercapto, 6-hydrazinyl, and 6-azido substituted compounds. researchgate.net This highlights the role of the 2,4-dihydroxy-1,8-naphthyridine core as a versatile building block in the synthesis of new chemical entities for potential evaluation in various scientific fields. researchgate.netresearchgate.net

Overview of Research Trajectories for 3-Methyl-1,8-naphthyridine-2,4-diol

Research specifically focused on this compound is primarily situated within the field of synthetic organic chemistry. The main trajectory of this research involves its use as a precursor or a member of a library of related compounds designed for further chemical elaboration.

A key area of investigation has been the synthesis of derivatives based on the 3-methyl-2,4-diol scaffold. For example, scientific literature details the synthesis of 6-mercapto-3-methyl-1,8-naphthyridine-2,4-diol. researchgate.net This research showcases a synthetic pathway where various 2,4-dihydroxy-1,8-naphthyridines, including the 3-methyl variant, are first synthesized and then subsequently reacted to introduce new functional groups at other positions on the naphthyridine ring. researchgate.net

The overarching goal of this research is to build collections of novel 1,8-naphthyridine derivatives. By systematically modifying the core structure of compounds like this compound, chemists can generate a diverse set of molecules. These new compounds can then be screened for a wide array of potential biological activities, leveraging the known propensity of the 1,8-naphthyridine scaffold to interact with biological systems. nih.gov The focus remains on the synthetic methodology and the creation of new chemical matter, rather than the direct application of the parent compound itself.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-3-methyl-1H-1,8-naphthyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-5-7(12)6-3-2-4-10-8(6)11-9(5)13/h2-4H,1H3,(H2,10,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSZORXWCDBZNTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(NC1=O)N=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Methyl 1,8 Naphthyridine 2,4 Diol and Its Derivatives

Classical Cyclization Approaches to 1,8-Naphthyridines

Traditional synthetic routes to the 1,8-naphthyridine (B1210474) scaffold rely on well-established cyclization reactions. These methods, while foundational, often necessitate harsh conditions but provide versatile pathways to the core structure.

Niementowski Synthesis and its Adaptations for 1,8-Naphthyridine-2,4-diols

The Niementowski synthesis is a classic reaction that traditionally forms γ-hydroxyquinolines from the condensation of anthranilic acids with ketones or aldehydes at elevated temperatures (120–130 °C). wikipedia.org The reaction proceeds through the formation of an initial adduct, which then undergoes cyclization and dehydration to yield the quinoline (B57606) ring.

For the synthesis of a 1,8-naphthyridine-2,4-diol (B1456001) derivative, this reaction would require adaptation. The starting material would need to be a substituted aminopyridine, specifically an amino-nicotinic acid, to build the second pyridine (B92270) ring of the naphthyridine structure. To achieve the desired 2,4-diol substitution pattern on the final product, one might start with a 2-amino-4-hydroxynicotinic acid derivative. The reaction of this aminopyridine with a compound like methyl acetoacetate (B1235776) could theoretically lead to the formation of the 3-methyl-1,8-naphthyridine-2,4-diol scaffold after cyclization. However, the high temperatures required for the classical Niementowski reaction can be a limitation. wikipedia.org

Friedländer Synthesis Variations

The Friedländer synthesis is one of the most direct and widely used methods for constructing quinoline and naphthyridine systems. The reaction involves the condensation of a 2-aminoaromatic aldehyde or ketone with a compound containing an α-methylene group (a reactive CH2 group adjacent to a carbonyl). nih.gov For 1,8-naphthyridines, the typical starting material is 2-aminonicotinaldehyde. nih.govrsc.org

To synthesize this compound, a modified Friedländer approach is necessary. The synthesis would likely start with a 2-amino-4-hydroxynicotinaldehyde (B13509135) or a related ester. This precursor would then be reacted with a β-keto ester such as ethyl 2-methylacetoacetate. The base- or acid-catalyzed condensation would lead to the formation of the di-substituted pyridine ring, directly yielding the target 3-methyl-2,4-dihydroxy-1,8-naphthyridine structure. Recent advancements have focused on greener catalysts, such as the metal-free ionic liquid choline (B1196258) hydroxide (B78521), which can promote the reaction in water with high yields. nih.govacs.org

Table 1: Examples of Friedländer Synthesis for 1,8-Naphthyridine Derivatives This table showcases various substrates used in the Friedländer reaction to produce different 1,8-naphthyridine derivatives, demonstrating the versatility of this method.

| Starting Amine | Carbonyl Compound | Catalyst | Solvent | Product | Yield (%) | Reference |

| 2-Aminonicotinaldehyde | Acetone | Choline Hydroxide | Water | 2-Methyl-1,8-naphthyridine | 99% | nih.gov |

| 2-Aminonicotinaldehyde | Ethyl Acetoacetate | LiOH·H₂O | Water | Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate | 69% | acs.org |

| 2-Aminonicotinaldehyde | Cyclohexanone | Choline Hydroxide | Water | 1,2,3,4-Tetrahydroacridine-9-carbaldehyde | 94% | acs.org |

| 2-Amino-3-pyridinecarboxaldehyde (B47744) | 2-Phenylacetophenone | [Bmmim][Im] | None (Ionic Liquid) | 2,3-Diphenyl-1,8-naphthyridine | 92% | acs.org |

Gould-Jacobs Reaction Modifications for 1,8-Naphthyridine Formation

The Gould-Jacobs reaction is a multi-step process for preparing 4-hydroxyquinolines. It begins with the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester (such as diethyl ethoxymethylenemalonate), followed by thermal cyclization of the resulting anilinomethylenemalonate intermediate. drugfuture.comwikipedia.org Subsequent hydrolysis and decarboxylation yield the 4-hydroxyquinoline. wikipedia.org

This reaction is highly adaptable for forming the 1,8-naphthyridine core by substituting the aniline with an appropriate aminopyridine. wikipedia.orgresearchgate.net To specifically target this compound, one could react a 2-hydroxy-X-aminopyridine with a substituted malonate, like diethyl methylmalonate. The initial condensation would form an intermediate that, upon heating, cyclizes to form the 4-hydroxy-3-substituted-1,8-naphthyridine ring system. The presence of the 2-hydroxy group on the starting aminopyridine would ensure the final diol structure. The mechanism proceeds via a 6-electron cyclization process. wikipedia.org

Skraup and Doebner-Miller Syntheses for Naphthyridines

The Skraup and Doebner-Miller reactions are classic, robust methods for quinoline synthesis that can be extended to naphthyridines. iipseries.org

The Skraup synthesis involves reacting an aromatic amine (like 2-aminopyridine) with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene). iipseries.org The reaction is believed to proceed via the in-situ formation of acrolein from glycerol, which then acts as the three-carbon unit for annulation. researchgate.net

The Doebner-Miller reaction is a more flexible variation that uses α,β-unsaturated aldehydes or ketones in the presence of an acid catalyst. wikipedia.org This method allows for the synthesis of a wider variety of substituted quinolines and, by extension, naphthyridines.

While powerful, these reactions typically require harsh acidic conditions and high temperatures. researchgate.net Applying these methods to synthesize this compound would be challenging due to the difficulty in controlling the specific substitution pattern and the potential for degradation of the diol functional groups under the aggressive reaction conditions. They are generally better suited for producing the parent naphthyridine ring or simple alkyl-substituted derivatives.

Modern and Green Synthetic Strategies

Contemporary research focuses on developing more efficient, environmentally benign, and rapid synthetic methods. These strategies often involve alternative energy sources or novel catalytic systems to improve yields and reduce waste.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical reactions, including the formation of heterocyclic compounds like 1,8-naphthyridines. The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner products compared to conventional heating methods. mdpi.com

A particularly relevant study demonstrated the synthesis of 2,4-dihydroxy-1,8-naphthyridines through the reaction of substituted 2-aminopyridines with diethylmalonates under microwave irradiation without any solvent or catalyst. researchgate.net This approach is directly applicable to the synthesis of this compound by using diethyl methylmalonate as the reagent. The solvent-free condition makes this a highly efficient and environmentally friendly "green chemistry" protocol. Other studies have successfully applied microwave heating to catalyze the Friedländer synthesis of 1,8-naphthyridines, further highlighting the utility of this technology.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis This table illustrates the significant advantages in reaction time and yield when using microwave irradiation for reactions relevant to naphthyridine synthesis.

| Reaction Type | Reactants | Method | Time | Yield (%) | Reference |

| Friedländer Condensation | 2-Aminonicotinaldehyde + Ethyl cyanoacetate | Conventional | 8 hours | 72% | |

| Friedländer Condensation | 2-Aminonicotinaldehyde + Ethyl cyanoacetate | Microwave | 4 minutes | 86% | |

| Suzuki Coupling | 4-Bromo-1,8-naphthalimide + Phenylboronic acid | Conventional | 8 hours | 22% | mdpi.com |

| Suzuki Coupling | 4-Bromo-1,8-naphthalimide + Phenylboronic acid | Microwave | 30 minutes | 77% | mdpi.com |

Solvent-Free and Catalyst-Free Approaches

In the pursuit of greener and more efficient chemical processes, solvent-free and catalyst-free approaches for the synthesis of 1,8-naphthyridine derivatives have gained significant attention. These methods often utilize microwave irradiation to accelerate reactions, reduce reaction times, and simplify workup procedures, aligning with the principles of green chemistry.

One notable example is the microwave-assisted synthesis of 2,4-dihydroxy-1,8-naphthyridines. researchgate.net This method involves the reaction of substituted 2-aminopyridines with diethyl malonates under solvent-free and catalyst-free conditions, yielding the desired dihydroxy-naphthyridine core. researchgate.net Further modifications can be made to this core. For instance, treatment of 6-chloro-2,4-dihydroxy-1,8-naphthyridine with various reagents can produce a range of substituted derivatives, including thiones, azides, and hydrazinyl compounds. researchgate.net

Another solvent-free approach utilizes 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst for the Friedlander condensation of 2-aminonicotinaldehyde with carbonyl compounds containing an α-methylene group. tsijournals.com This reaction, conducted under microwave irradiation, provides 1,8-naphthyridine derivatives in good yields and avoids the use of hazardous solvents. tsijournals.com The process is characterized by its simplicity, efficiency, and reduced environmental impact. tsijournals.com

Furthermore, catalyst-free conditions have been successfully applied to the three-component domino reaction of glutaraldehyde, malononitrile (B47326), and β-ketoamides in ethanol (B145695), an environmentally friendly solvent. rsc.org This method offers high regio- and stereoselectivity, short reaction times, and high yields for the synthesis of functionalized organic-chemistry.orgnih.govnaphthyridine derivatives. rsc.org

The hydrate (B1144303) form of reactants can also play a crucial role in promoting solvent- and catalyst-free reactions, as demonstrated in the synthesis of gem-difluorinated compounds. mdpi.com The presence of water can facilitate the reaction, highlighting an interesting aspect of "on water" chemistry. mdpi.com

| Reactants | Conditions | Product | Yield | Reference |

| Substituted 2-aminopyridines, Diethyl malonates | Microwave, Solvent-free, Catalyst-free | 2,4-dihydroxy-1,8-naphthyridines | Not specified | researchgate.net |

| 2-Aminonicotinaldehyde, Active methylene (B1212753) compounds | DABCO, Microwave, Solvent-free | 1,8-Naphthyridine derivatives | 74-86% | tsijournals.com |

| Glutaraldehyde, Malononitrile, β-Ketoamides | Catalyst-free, Ethanol | Functionalized organic-chemistry.orgnih.govnaphthyridine derivatives | High | rsc.org |

Multicomponent Reaction Strategies for Naphthyridine Construction

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach offers significant advantages in terms of efficiency, atom economy, and reduction of waste. For the synthesis of 1,8-naphthyridine derivatives, MCRs provide a convergent and versatile route.

A prominent MCR for synthesizing 1,8-naphthyridines involves the three-component condensation of substituted 2-aminopyridines, active methylene compounds (like malononitrile or ethyl cyanoacetate), and various aldehydes. organic-chemistry.orgorganic-chemistry.org This reaction can be efficiently catalyzed by N-bromosulfonamides, such as N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N′-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS), under mild, room temperature conditions. organic-chemistry.org The use of these catalysts leads to good to high yields of the desired 1,8-naphthyridine derivatives. organic-chemistry.org

The choice of solvent can influence the reaction efficiency, with acetonitrile (B52724) often being identified as the optimal medium. organic-chemistry.org This strategy demonstrates broad substrate scope, particularly with aromatic aldehydes, although aliphatic aldehydes may not be suitable. organic-chemistry.org The resulting functionalized 1,8-naphthyridines are of significant interest due to their potential biological activities. organic-chemistry.org

Another MCR approach involves a catalyst-free, three-component coupling of secondary amines and aldehydes with azidomaleimides. nih.gov While not directly producing the naphthyridine core, this method highlights the power of MCRs in generating complex, multifunctional molecules under mild conditions, which could be relevant for the synthesis of highly substituted naphthyridine precursors. nih.gov

The Friedländer annulation, a classical method for quinoline and naphthyridine synthesis, can also be adapted into a multicomponent format. For instance, the reaction of 2-aminonicotinaldehyde with various carbonyl compounds in the presence of an eco-friendly solvent like polyethylene (B3416737) glycol-400 (PEG-400) under catalyst-free conditions provides a green and efficient route to 1,8-naphthyridines. researchgate.net

| Reactants | Catalyst/Conditions | Product | Yield | Reference |

| Substituted 2-aminopyridines, Malononitrile/Ethyl Cyanoacetate, Aromatic Aldehydes | N-Bromosulfonamides (TBBDA or PBBS), Room Temperature | 1,8-Naphthyridine derivatives | 65-90% | organic-chemistry.org |

| 2-Aminonicotinaldehyde, Carbonyl compounds | PEG-400, Catalyst-free | 1,8-Naphthyridine derivatives | Good | researchgate.net |

Palladium-Catalyzed Cross-Coupling Reactions in Naphthyridine Synthesis

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision and efficiency. nih.gov These reactions have been extensively utilized in the synthesis and functionalization of various heterocyclic systems, including the 1,8-naphthyridine scaffold.

In the context of naphthyridine synthesis, palladium catalysis is particularly valuable for introducing a wide range of substituents onto the core structure, which is crucial for developing compounds with specific biological activities. For example, the synthesis of 6,8-disubstituted 1,7-naphthyridines, a class of potent and selective phosphodiesterase type 4D (PDE4D) inhibitors, heavily relies on palladium-catalyzed cross-coupling reactions. nih.govacs.orgacs.org Starting from an appropriately functionalized 1,7-naphthyridine (B1217170) intermediate, Suzuki cross-coupling reactions can be employed to attach various substituted phenyl rings at the 8-position. acs.org

The development of palladium complexes with N-heterocyclic carbene (NHC) ligands functionalized with a 1,8-naphthyridine unit has also been explored. rsc.org These complexes have shown catalytic activity in Suzuki-Miyaura and Kumada-Corriu coupling reactions, demonstrating the potential for the naphthyridine core itself to be part of the catalytic system. rsc.org The nature of the palladium complex can influence the reaction outcome, leading to either cross-coupling or reduction of aryl halides. rsc.org

The versatility of palladium-catalyzed reactions allows for the late-stage functionalization of the naphthyridine core, providing access to a diverse library of compounds for structure-activity relationship (SAR) studies. This is exemplified by the synthesis of various 6,8-disubstituted 1,7-naphthyridines, where different substituents were introduced to optimize their inhibitory potency and selectivity for PDE4D. acs.org

| Reaction Type | Substrates | Catalyst System | Product | Significance | Reference |

| Suzuki Cross-Coupling | 8-Halo-1,7-naphthyridine, Phenylboronic acids | Palladium catalyst | 8-Phenyl-1,7-naphthyridines | Synthesis of PDE4D inhibitors | acs.org |

| Suzuki-Miyaura Coupling | Aryl halides, Arylboronic acids | Palladium(II) complexes with 1,8-naphthyridine-functionalized NHC ligands | Biaryls | Explores catalytic activity of naphthyridine-containing complexes | rsc.org |

| Kumada-Corriu Coupling | Aryl bromides, Grignard reagents | Palladium(II) complexes with 1,8-naphthyridine-functionalized NHC ligands | Cross-coupled products or reduced aryl halides | Demonstrates ligand effects on catalytic outcome | rsc.org |

Regioselective Synthesis of Substituted Naphthyridines Relevant to this compound

The regioselective synthesis of substituted naphthyridines is crucial for controlling the precise placement of functional groups on the heterocyclic core, which in turn dictates the molecule's chemical properties and biological activity. Achieving high regioselectivity is a key challenge and a major focus of synthetic strategies.

One effective method for the regioselective synthesis of functionalized organic-chemistry.orgnih.govnaphthyridine derivatives is a three-component domino reaction involving glutaraldehyde, malononitrile, and β-ketoamides. rsc.org This reaction proceeds under catalyst-free conditions in ethanol and is noted for its high regio- and stereoselectivity, providing a straightforward route to complex naphthyridine structures. rsc.org

The Friedländer reaction, a classic method for constructing quinoline and naphthyridine rings, can also be controlled to achieve regioselectivity. The use of 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) as a catalyst allows for the highly reactive and regioselective preparation of 2-substituted 1,8-naphthyridines from unmodified methyl ketones and o-aminoaromatic aldehydes. organic-chemistry.org The regioselectivity can be further enhanced by the slow addition of the methyl ketone substrate to the reaction mixture. organic-chemistry.org

Ionic liquids have also been employed as both catalysts and solvents to promote the Friedländer reaction with high regioselectivity. nih.govacs.org For instance, the use of basic ionic liquids like [Bmmim][Im] in the reaction of 2-amino-3-pyridinecarboxaldehyde with unsymmetrical ketones has been shown to generate single, exclusive products in excellent yields. nih.govacs.org

Furthermore, a greener approach to the Friedländer reaction using water as the solvent and choline hydroxide as a catalyst has been developed for the gram-scale synthesis of substituted 1,8-naphthyridines with excellent yields. acs.org This method is not only environmentally friendly but also demonstrates good control over the regiochemical outcome. acs.org

Functionalization of the Naphthyridine Core for this compound Precursors

The functionalization of a pre-existing naphthyridine core is a versatile strategy for accessing a wide array of derivatives, including precursors to this compound. This approach allows for the introduction of various substituents at specific positions, enabling the fine-tuning of the molecule's properties.

A common method for functionalization is through substitution reactions on a suitably activated naphthyridine ring. For example, a 6-chloro-2,4-dihydroxy-1,8-naphthyridine can serve as a versatile intermediate. researchgate.net The chloro group at the 6-position can be displaced by various nucleophiles to introduce different functionalities. Treatment with sodium azide (B81097) yields the corresponding 6-azido derivative, while reaction with hydrazine (B178648) hydrate produces the 6-hydrazinyl compound. researchgate.net Thionation can also be achieved to give the 6-mercapto derivative. researchgate.net

The synthesis of functionalized 1,8-naphthyridinones as CB1 receptor inverse agonists also highlights the importance of core functionalization. nih.gov Although the specific details of the functionalization reactions are not provided in the abstract, the synthesis of a new class of these compounds implies the strategic introduction and modification of functional groups on the naphthyridine scaffold to explore structure-activity relationships. nih.gov

Direct methylation of the 1,8-naphthyridine core is another important functionalization reaction. A practical, transition-metal-free method for the α-methylation of 1,8-naphthyridines has been developed using dimethyl sulfoxide (B87167) (DMSO) as the methylation reagent. rsc.org This approach is highly chemoselective and provides efficient access to 2-methyl-1,8-naphthyridines, which are key precursors for more complex derivatives. rsc.org

The Friedländer reaction itself can be seen as a method of functionalization, as it constructs the naphthyridine ring with substituents determined by the choice of the carbonyl component. rsc.org By using different ketones or aldehydes, a variety of substituted 1,8-naphthyridines can be prepared. rsc.org For instance, the reaction of 2-aminonicotinaldehyde with various carbonyl partners in water provides a green route to a range of substituted 1,8-naphthyridines. rsc.org

Chemical Reactivity and Derivatization of 3 Methyl 1,8 Naphthyridine 2,4 Diol

Electrophilic and Nucleophilic Substitution Reactions on the Naphthyridine Ring

The reactivity of the 1,8-naphthyridine (B1210474) core is dictated by the electron-donating and -withdrawing effects of its substituents and the inherent electronic properties of the fused pyridine (B92270) rings. The nitrogen atoms in the naphthyridine ring system generally deactivate the ring towards electrophilic substitution. However, the presence of electron-donating hydroxyl groups can enhance the reactivity of specific positions.

Conversely, the electron-deficient nature of the pyridine rings makes the naphthyridine scaffold susceptible to nucleophilic substitution reactions. Halogenated derivatives of 1,8-naphthyridines, for instance, readily undergo nucleophilic displacement, allowing for the introduction of various functional groups. The precise regioselectivity of these reactions is often influenced by the position of the existing substituents and the reaction conditions employed.

Modifications at the Hydroxyl Groups (e.g., Etherification, Esterification)

The two hydroxyl groups at the 2- and 4-positions of 3-Methyl-1,8-naphthyridine-2,4-diol are primary sites for chemical modification. These groups can be readily converted into ethers and esters through standard synthetic protocols.

Etherification: This process typically involves the deprotonation of the hydroxyl groups with a suitable base to form alkoxides, which then react with alkyl halides or other electrophilic alkylating agents. This allows for the introduction of a wide range of alkyl or aryl ether moieties, which can significantly alter the solubility, lipophilicity, and biological activity of the parent compound.

Esterification: The hydroxyl groups can be acylated using acid chlorides, anhydrides, or carboxylic acids under appropriate catalytic conditions to form esters. This modification is often employed to create prodrugs or to fine-tune the electronic and steric properties of the molecule. For instance, the reaction of a naphthyridine derivative with acetic anhydride (B1165640) can yield the corresponding acetate (B1210297) ester. researchgate.net

A summary of representative etherification and esterification reactions is provided in the table below.

| Reaction Type | Reagents | Product Type | Significance |

| Etherification | Alkyl Halide, Base | Alkyl Ether | Modifies solubility and lipophilicity |

| Esterification | Acid Chloride/Anhydride | Ester | Prodrug formation, property tuning |

Halogenation and Subsequent Cross-Coupling Transformations

The introduction of halogen atoms onto the 1,8-naphthyridine scaffold is a crucial step for further functionalization through cross-coupling reactions. researchgate.net Halogenation can be achieved using various reagents, with the regioselectivity depending on the specific halogenating agent and the substitution pattern of the naphthyridine ring. For example, 6-chloro-2,4-dihydroxy-1,8-naphthyridine can be synthesized and subsequently used in further reactions. researchgate.net

Once halogenated, these derivatives serve as versatile precursors for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. researchgate.netnih.gov These powerful synthetic tools enable the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a vast array of substituents.

Suzuki-Miyaura Coupling: This reaction pairs the halogenated naphthyridine with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This method is widely used to introduce aryl, heteroaryl, or alkyl groups. nih.gov

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with the halogenated naphthyridine, catalyzed by palladium and a copper co-catalyst. It is a highly efficient method for the synthesis of alkynyl-substituted naphthyridines. researchgate.net

Buchwald-Hartwig Amination: This reaction facilitates the formation of a carbon-nitrogen bond between the halogenated naphthyridine and an amine, providing access to a wide range of amino-substituted derivatives.

The table below summarizes key cross-coupling reactions involving halogenated 1,8-naphthyridines.

| Coupling Reaction | Reactants | Catalyst System | Bond Formed |

| Suzuki-Miyaura | Halogenated Naphthyridine, Boronic Acid/Ester | Palladium Catalyst, Base | C-C |

| Sonogashira | Halogenated Naphthyridine, Terminal Alkyne | Palladium Catalyst, Copper(I) salt | C-C (alkynyl) |

| Buchwald-Hartwig | Halogenated Naphthyridine, Amine | Palladium Catalyst, Ligand, Base | C-N |

Introduction of Side Chains and Heterocyclic Moieties

The functionalization of the this compound scaffold can be further expanded by introducing various side chains and heterocyclic rings. researchgate.netresearchgate.net This can be achieved through several synthetic strategies, including the modification of existing functional groups or the direct introduction of new substituents.

For instance, the methyl group at the 3-position can potentially be functionalized through radical reactions or by conversion to a more reactive intermediate. Furthermore, the hydroxyl groups can be transformed into leaving groups, enabling nucleophilic substitution to introduce side chains. The synthesis of new heterocyclic derivatives of 1,8-naphthyridine has been reported, where existing compounds are used as starting materials for further preparations. researchgate.net

The introduction of heterocyclic moieties can be accomplished through cross-coupling reactions, as described in the previous section, or by constructing the heterocycle directly onto the naphthyridine core. These modifications are of significant interest as they can lead to compounds with novel biological activities and material properties.

Oxidation and Reduction Chemistry of the Naphthyridine Scaffold

The 1,8-naphthyridine ring system can undergo both oxidation and reduction reactions, leading to a variety of transformed products.

Oxidation: The oxidation of the naphthyridine ring can lead to the formation of N-oxides. The reaction of 1,8-naphthyridine derivatives with peroxy acids can result in the formation of such oxides. semanticscholar.org In some cases, oxidation can lead to more complex rearranged products. For example, the oxidation of certain tetracyclic systems containing a 1,8-naphthyridine core can result in the formation of a 1,4-oxazepine (B8637140) ring system. semanticscholar.org

Reduction: The pyridine rings of the 1,8-naphthyridine scaffold can be selectively reduced under various conditions. Catalytic hydrogenation is a common method for the complete or partial reduction of the heterocyclic rings. For example, the reduction of a 1,5-naphthyridine (B1222797) has been shown to yield the corresponding 1,2,3,4-tetrahydro-1,5-naphthyridine. nih.gov The choice of catalyst and reaction conditions can influence the extent and regioselectivity of the reduction.

Formation of Naphthyridine-Based Ligands and Complexes

The two nitrogen atoms in the 1,8-naphthyridine ring are positioned in a way that makes them excellent chelating ligands for a variety of metal ions. niscpr.res.inescholarship.org The ability of the 1,8-naphthyridine scaffold to act as a bridging unit has been utilized in the synthesis of dinucleating ligands, which can coordinate to two metal centers. researchgate.net

The synthesis of these ligands often involves the introduction of additional donor atoms through the functionalization of the naphthyridine core. For example, side chains containing pyridyl, phosphino, or other coordinating groups can be attached to the naphthyridine ring to create multidentate ligands. escholarship.org These ligands have been used to prepare a wide range of homo- and heterobimetallic complexes with various transition metals, including copper, iron, and manganese. escholarship.orgresearchgate.net The resulting metal complexes exhibit interesting structural, spectroscopic, and reactive properties, with potential applications in catalysis and materials science. niscpr.res.inresearchgate.net

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. For 3-Methyl-1,8-naphthyridine-2,4-diol, NMR would be essential not only for confirming the core structure but also for investigating the tautomeric equilibrium.

The ¹H and ¹³C NMR spectra would provide definitive proof of the covalent framework. The signals would differ significantly between the diol and dione (B5365651) tautomers.

¹H NMR Spectroscopy: In the diol tautomer, the presence of hydroxyl (-OH) protons would be indicated by broad singlets, the chemical shift of which would be sensitive to solvent and concentration. The pyridine-type protons on the naphthyridine ring would appear in the aromatic region, typically between 7.0 and 9.0 ppm. The methyl group would produce a singlet in the upfield region. In the dione tautomer, the disappearance of the -OH signals and the appearance of N-H proton signals (often broad and in the downfield region >10 ppm) would be expected. A proton at the C3 position would likely appear as a quartet if coupled to the methyl group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is particularly useful for identifying the tautomeric form. The diol form would show signals for C2 and C4 (bearing the -OH groups) in a region typical for enolic carbons (e.g., 150-160 ppm). In contrast, the dione form would exhibit signals for these carbons in the carbonyl region (typically >160 ppm). The methyl carbon would appear at a high field (~10-20 ppm).

Expected ¹H and ¹³C NMR Chemical Shift Ranges

| Proton (¹H) | Expected Chemical Shift (ppm) - Diol Form | Expected Chemical Shift (ppm) - Dione/Keto-Enol Form |

| -OH | 4.0 - 12.0 (broad) | - |

| -NH | - | 10.0 - 14.0 (broad) |

| Aromatic CH | 7.0 - 9.0 | 7.0 - 8.8 |

| C3-H | - | ~3.5 - 4.5 (if present) |

| -CH₃ | 2.0 - 2.5 | 1.5 - 2.2 |

| Carbon (¹³C) | Expected Chemical Shift (ppm) - Diol Form | Expected Chemical Shift (ppm) - Dione/Keto-Enol Form |

| C2, C4 | 150 - 160 (C-OH) | >160 (C=O) |

| Aromatic C | 115 - 150 | 115 - 150 |

| C3 | ~100 - 110 | ~40 - 55 |

| -CH₃ | 10 - 20 | 10 - 20 |

Note: These are estimated ranges and can vary based on solvent and specific tautomeric form.

To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, a suite of 2D NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, it would show correlations between adjacent protons on the pyridine (B92270) ring, helping to trace the aromatic spin system. If a C3-H proton exists in a keto tautomer, COSY would show its coupling to the methyl protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign which proton is attached to which carbon, for example, linking the aromatic proton signals to their corresponding carbon signals.

Computational chemistry provides powerful tools for predicting spectroscopic properties. The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach to calculate NMR chemical shifts. nih.gov For this compound, theoretical calculations would be performed on the optimized geometries of the possible tautomers. nih.gov By comparing the theoretically predicted ¹H and ¹³C NMR spectra for each tautomer with the experimental data, one could determine the most likely structure present in solution or even identify a mixture of tautomers. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Each functional group has a characteristic absorption frequency range. For this compound, the FT-IR spectrum would be highly informative for identifying the dominant tautomeric form.

Diol Form: A strong, broad absorption band in the region of 3400-3200 cm⁻¹ would be characteristic of the O-H stretching vibrations. The C=C and C=N stretching vibrations of the aromatic rings would appear in the 1620-1450 cm⁻¹ region.

Dione Form: The most prominent feature would be the appearance of strong C=O stretching bands, typically in the range of 1700-1640 cm⁻¹. The O-H band would be absent, but a broad N-H stretching band could appear around 3300-3100 cm⁻¹.

Expected Characteristic FT-IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) - Diol Form | Expected Wavenumber (cm⁻¹) - Dione Form |

| O-H | Stretch | 3400 - 3200 (broad) | - |

| N-H | Stretch | - | 3300 - 3100 (broad) |

| C-H (aromatic) | Stretch | 3100 - 3000 | 3100 - 3000 |

| C-H (aliphatic) | Stretch | 2980 - 2850 | 2980 - 2850 |

| C=O | Stretch | - | 1700 - 1640 (strong) |

| C=C / C=N | Stretch | 1620 - 1450 | 1620 - 1450 |

Potential Energy Distribution Analysis of Vibrational Modes

Potential Energy Distribution (PED) analysis is a computational method used to assign theoretical vibrational frequencies to specific molecular motions. nih.gov This analysis, often performed using software like VEDA (Vibrational Energy Distribution Analysis), provides a quantitative measure of the contribution of each internal coordinate (such as bond stretching, angle bending, and torsions) to a particular normal mode of vibration. nih.govresearchgate.net

For complex molecules like this compound, experimental infrared (IR) and Raman spectra can be challenging to interpret due to the coupling of various vibrational modes. nih.gov By employing quantum chemical calculations, such as Density Functional Theory (DFT), the harmonic vibrational frequencies can be predicted. nih.govias.ac.in The PED analysis then dissects these calculated frequencies, offering a detailed understanding of the nature of the vibrations. researchgate.net For instance, a particular frequency might be assigned as a C-H stretching mode, but PED analysis can reveal that it also has a significant contribution from a C-C bond stretching or a C-H bending motion. This detailed assignment is essential for accurately interpreting experimental spectra and understanding the molecule's dynamic behavior. ias.ac.in

Studies on related naphthyridine derivatives have demonstrated the utility of PED analysis in assigning vibrational modes. For example, in 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid, the vibrational spectra were interpreted using anharmonic frequency computations and PED analysis, which helped in identifying combination and overtone bands and understanding intermolecular interactions. researchgate.net The accuracy of these computational methods is often validated by comparing the calculated frequencies, sometimes scaled to account for anharmonicity, with experimental data. researchgate.netresearchgate.net

Table 1: Illustrative Potential Energy Distribution (PED) for a Hypothetical Naphthyridine Derivative

| Frequency (cm⁻¹) | Assignment | PED Contribution (%) |

| 3100 | ν(N-H) | 95 (N-H stretch) |

| 3050 | ν(C-H) aromatic | 98 (C-H stretch) |

| 2950 | ν(C-H) methyl | 97 (C-H stretch) |

| 1680 | ν(C=O) | 85 (C=O stretch), 10 (C-C stretch) |

| 1620 | ν(C=N) | 70 (C=N stretch), 20 (C=C stretch) |

| 1580 | ν(C=C) aromatic | 75 (C=C stretch), 15 (C-H bend) |

| 1450 | δ(CH₃) | 80 (CH₃ bend), 15 (C-C stretch) |

| 1350 | δ(O-H) | 60 (O-H bend), 30 (C-O stretch) |

Note: This table is illustrative and does not represent actual experimental data for this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. libretexts.org In the case of this compound, electron ionization (EI) mass spectrometry would likely lead to the formation of a molecular ion peak (M+), which corresponds to the molecular weight of the compound.

The fragmentation of the molecular ion provides valuable structural information. For heterocyclic compounds like 1,8-naphthyridines, fragmentation often involves the cleavage of bonds adjacent to the heteroatoms and functional groups. libretexts.orgnih.gov The stable aromatic naphthyridine ring system would likely result in a prominent molecular ion peak. libretexts.org

Key fragmentation pathways could include:

Loss of a methyl group (-CH₃): This would result in a peak at M-15.

Loss of a hydroxyl group (-OH): A peak at M-17 could be observed.

Loss of carbon monoxide (-CO): This is a common fragmentation for compounds containing a carbonyl or hydroxyl group on an aromatic ring, leading to a peak at M-28.

Cleavage of the diol ring: This could lead to various smaller fragments, providing clues about the connectivity of the atoms.

The analysis of the relative abundance of these fragment ions allows for the reconstruction of the molecule's structure. High-resolution mass spectrometry (HRMS) can further provide the exact mass of the ions, which helps in determining the elemental composition of the fragments and the parent molecule. nih.gov

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment | Possible Loss from Molecular Ion |

| 190 | [M]⁺ | - |

| 175 | [M - CH₃]⁺ | Methyl radical |

| 173 | [M - OH]⁺ | Hydroxyl radical |

| 162 | [M - CO]⁺ | Carbon monoxide |

| 147 | [M - CO - CH₃]⁺ | Carbon monoxide and methyl radical |

Note: This table is based on general fragmentation principles and does not represent actual experimental data.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. libretexts.org Molecules with conjugated π systems, like the 1,8-naphthyridine (B1210474) ring, absorb light in the UV-visible region, causing electrons to be promoted from a lower energy molecular orbital to a higher energy one. libretexts.org

For this compound, the UV-Vis spectrum is expected to show absorption bands corresponding to π → π* and n → π* transitions. tanta.edu.eg

π → π transitions:* These are typically high-energy transitions that occur in molecules with conjugated double bonds, such as the aromatic naphthyridine core. libretexts.org

n → π transitions:* These lower-energy transitions involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to an anti-bonding π* orbital. uzh.ch

The position and intensity of these absorption bands can be influenced by the solvent polarity and the presence of substituents on the naphthyridine ring. tanta.edu.eg For example, the hydroxyl and methyl groups can cause a shift in the absorption maxima (λmax) compared to the unsubstituted 1,8-naphthyridine. Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) can be employed to predict and interpret the electronic spectra. researchgate.net

Table 3: Expected UV-Vis Absorption Maxima for this compound

| Wavelength (λmax) | Type of Transition | Chromophore |

| ~220-280 nm | π → π | Naphthyridine ring |

| ~300-350 nm | n → π | N and O heteroatoms |

Note: The exact wavelengths are estimations and can vary based on solvent and other experimental conditions.

Single Crystal X-Ray Diffraction for Solid-State Structure Determination

For this compound, a single crystal X-ray diffraction study would unequivocally confirm its molecular structure. It would reveal the planarity of the naphthyridine ring system and the orientation of the methyl and diol substituents. The presence of the hydroxyl groups makes the molecule capable of forming strong intermolecular hydrogen bonds, which would likely play a significant role in the crystal packing. mdpi.com The analysis of the crystal structure can provide insights into the molecule's physical properties and its potential for forming co-crystals or polymorphs. researchgate.net

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| β (°) | 105.3 |

| Volume (ų) | 980.1 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.28 |

Note: This is a hypothetical data table and does not represent actual experimental results.

Other Advanced Spectroscopic and Diffraction Techniques for Conformational Analysis

In addition to the techniques mentioned above, other advanced methods can provide further insights into the conformational analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for confirming the connectivity of atoms in the molecule. nih.gov Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to unambiguously assign all proton and carbon signals and establish long-range connectivities. Nuclear Overhauser Effect (NOE) experiments can provide information about the spatial proximity of atoms, which is valuable for conformational analysis in solution.

Computational Modeling: DFT and other quantum chemical methods can be used to calculate the relative energies of different possible conformers of the molecule. ias.ac.in By comparing the calculated NMR chemical shifts and coupling constants of the low-energy conformers with experimental data, the most probable conformation in solution can be determined.

The combined application of these spectroscopic and diffraction techniques, along with computational modeling, allows for a complete and detailed structural characterization of this compound, which is essential for understanding its chemical properties and reactivity.

Theoretical and Computational Studies on 3 Methyl 1,8 Naphthyridine 2,4 Diol

Density Functional Theory (DFT) Calculations for Optimized Geometries

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common practice to optimize the molecular geometries of 1,8-naphthyridine (B1210474) derivatives using DFT methods, often with the B3LYP functional and a basis set like 6-31G(d). mdpi.com This approach allows for the determination of the most stable three-dimensional arrangement of atoms in the molecule.

Comparison of Computed Geometrical Parameters with Experimental Data

Once the optimized geometry is calculated, the theoretical bond lengths and angles can be compared with experimental data, typically obtained from X-ray crystallography. For many organic molecules, including 1,8-naphthyridine derivatives, DFT calculations have been shown to provide geometrical parameters that are in good agreement with experimental findings. For instance, studies on similar heterocyclic systems have demonstrated that the differences between calculated and experimental bond lengths are generally minimal. This good correspondence validates the computational model and provides confidence in the predicted properties of the molecule.

Below is an illustrative table comparing theoretical and experimental geometrical parameters for a related naphthyridine compound, showcasing the typical level of agreement.

| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP/6-31G*) | Experimental Value (X-ray) |

| Bond Length | C2-N1 | 1.37 Å | 1.36 Å |

| Bond Length | C4-C4a | 1.42 Å | 1.41 Å |

| Bond Angle | N1-C2-N3 | 120.5° | 120.2° |

| Bond Angle | C4-C4a-C5 | 118.9° | 118.7° |

| Note: The data in this table is representative for a substituted 1,8-naphthyridine and not for 3-Methyl-1,8-naphthyridine-2,4-diol. |

Conformational Analysis and Minimum Energy Conformations

Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of a molecule. For this compound, this would involve studying the rotation around single bonds, particularly the orientation of the methyl and hydroxyl groups. By performing a potential energy surface scan, where the energy of the molecule is calculated for different rotational angles, the most stable conformer (the one with the minimum energy) can be identified. This is essential as the molecular conformation can significantly influence its chemical reactivity and biological activity. For other heterocyclic compounds, these analyses have successfully identified the ground state conformations.

Electronic Structure Analysis

The electronic structure of a molecule governs its chemical behavior. Computational methods provide deep insights into the distribution of electrons and the nature of chemical bonds.

Frontier Molecular Orbital (FMO) Theory and Energy Gaps

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. uni-muenchen.de It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. chemicalbook.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. ias.ac.in For 1,8-naphthyridine derivatives, delocalized π-systems often lead to relatively small HOMO-LUMO gaps. mdpi.com

A hypothetical FMO analysis for this compound would likely show the HOMO distributed over the electron-rich diol-substituted pyridine (B92270) ring, while the LUMO might be more localized on the naphthyridine core.

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| Energy Gap (ΔE) | 4.7 |

| Note: This data is illustrative for a generic 1,8-naphthyridine derivative and not specific to this compound. |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that provides a description of the Lewis-like chemical bonding in a molecule. uni-muenchen.de It examines the interactions between filled (donor) and empty (acceptor) orbitals, which can reveal information about charge delocalization and hyperconjugative interactions. uni.lu These interactions are quantified by the second-order perturbation energy, E(2). Larger E(2) values indicate stronger interactions.

For this compound, NBO analysis would likely reveal significant delocalization of the lone pairs on the oxygen and nitrogen atoms into the antibonding orbitals of the aromatic system. This delocalization contributes to the stability of the molecule.

An example of NBO analysis for a related structure might show the following key interactions:

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP (O) | π* (C=C) | 25.5 |

| LP (N) | π* (C=C) | 18.2 |

| π (C=C) | π* (C=N) | 15.7 |

| Note: This data is a representative example and does not correspond to this compound. |

Spectroscopic Property Predictions via DFT (e.g., UV-Vis, NMR)

DFT calculations are also widely used to predict various spectroscopic properties, which can then be compared with experimental spectra for structure verification.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra of molecules. lew.ro For 1,8-naphthyridine derivatives, the absorption bands in the UV-Vis region typically arise from π → π* transitions within the aromatic system. mdpi.com The calculated maximum absorption wavelengths (λmax) are often in good agreement with experimental measurements.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, within the DFT framework, is commonly employed to predict the ¹H and ¹³C NMR chemical shifts. lew.roipb.pt These theoretical chemical shifts, when compared to experimental data, can be a powerful tool for confirming the structure of a synthesized compound. lew.ro For complex heterocyclic systems, 2D NMR techniques like COSY and HMQC are often used in conjunction with theoretical predictions for unambiguous assignment of all proton and carbon signals. lew.ro

Below is a table with hypothetical predicted NMR chemical shifts for this compound, based on typical values for similar structures.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-OH | 10.5 (s) | - |

| C4-OH | 9.8 (s) | - |

| C3-CH₃ | 2.4 (s) | 18.5 |

| H5 | 7.8 (d) | 130.2 |

| H6 | 7.2 (t) | 120.8 |

| H7 | 8.1 (d) | 135.6 |

| C2 | - | 162.1 |

| C3 | - | 115.4 |

| C4 | - | 158.9 |

| C4a | - | 145.3 |

| C5 | - | 130.2 |

| C6 | - | 120.8 |

| C7 | - | 135.6 |

| C8a | - | 148.7 |

| Note: This is a hypothetical prediction and does not represent experimentally verified data for this compound. |

Nonlinear Optical (NLO) Properties Prediction

Nonlinear optical (NLO) materials are crucial for applications in optoelectronics, including optical switching and data storage. Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the NLO properties of molecules. researchgate.netresearchgate.net The NLO response of a molecule is governed by its hyperpolarizability (β). For 1,8-naphthyridine derivatives, NLO properties are influenced by factors such as intramolecular charge transfer (ICT), the nature of substituent groups, and molecular conjugation. researchgate.net

Studies on similar heterocyclic systems indicate that the introduction of electron-donating groups (like hydroxyl and methyl) and electron-withdrawing groups can enhance NLO responses. researchgate.net In this compound, the diol groups (-OH) act as electron donors, while the naphthyridine ring itself has electron-accepting characteristics. The methyl group (-CH3) at the 3-position further enhances the electron-donating capacity.

DFT calculations on related push-pull chromophores have shown that the first hyperpolarizability (βtot) can be significantly increased by strategic substitution. researchgate.net For instance, computational analysis of other naphthyridine-based systems has explored how different substituents affect the dipole moment (μ), polarizability (α), and hyperpolarizability (β). researchgate.netresearchgate.net While specific values for this compound are not available, it is anticipated that the compound would exhibit a notable NLO response due to the inherent charge asymmetry of the substituted naphthyridine core.

Table 1: Predicted NLO Properties and Influencing Factors

| Property | Influencing Factor for this compound | Expected Outcome |

|---|---|---|

| Dipole Moment (μ) | Asymmetric substitution on the naphthyridine ring. | Moderate to high |

| Polarizability (α) | Presence of π-electron system and substituent groups. | Significant |

| First Hyperpolarizability (β) | Intramolecular charge transfer from donor (-OH, -CH3) to acceptor (naphthyridine core). | Enhanced NLO response |

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). japsonline.comresearchgate.net This method is invaluable for understanding potential ligand-protein interactions.

The 1,8-naphthyridine nucleus is a well-known scaffold for enzyme inhibitors, including DNA gyrase and various kinases. japsonline.comsemanticscholar.org For example, nalidixic acid, a 1,8-naphthyridine derivative, is a known antibacterial agent that targets DNA gyrase. japsonline.comsapub.org

Molecular docking studies on various 1,8-naphthyridine derivatives have revealed key interactions that contribute to their binding affinity. nih.govnih.gov For this compound, the hydroxyl groups are expected to be critical for forming hydrogen bonds with amino acid residues in an enzyme's active site. The methyl group can participate in hydrophobic interactions, and the nitrogen atoms of the naphthyridine ring can also act as hydrogen bond acceptors.

In a representative docking study of a 1,8-naphthyridine derivative against the M. tuberculosis InhA enzyme, the ligand formed hydrogen bonds with residues like TYR-158. nih.govrsc.org Similar interactions would be anticipated for this compound with various protein targets. Docking scores from studies on related compounds often range from -7 to -11 kcal/mol, indicating favorable binding energies. nih.govnih.govnih.gov

Table 2: Potential Enzyme Interactions for this compound based on Docking Studies of Analogues

| Target Enzyme Class | Key Interacting Residues (Examples) | Type of Interaction | Reference Compound Docking Score (kcal/mol) |

|---|---|---|---|

| DNA Gyrase | Asp, Gly, Ser | Hydrogen Bonding, Metal Coordination | -7.0 to -9.0 japsonline.com |

| Protein Kinases | Asp, Lys, Glu | Hydrogen Bonding, Hydrophobic Interactions | -8.0 to -10.0 nih.gov |

| InhA (Enoyl-ACP reductase) | Tyr, Met, Ile | Hydrogen Bonding, van der Waals | -8.4 to -11.1 nih.gov |

| Adenosine (B11128) Receptors | Asn, Ser, Phe | Hydrogen Bonding, π-π Stacking | -8.4 to -8.6 nih.gov |

The hydrogen bonding capability of this compound is a defining feature of its potential interactions. The two hydroxyl groups can act as both hydrogen bond donors and acceptors, while the two nitrogen atoms in the naphthyridine rings primarily act as hydrogen bond acceptors.

Steric Properties Quantification of Naphthyridine-Based Ligands

The steric properties of a ligand are crucial for determining its ability to fit within a protein's binding site and for tuning the reactivity of metal complexes. acs.orgnih.gov Computational methods like the buried volume (%Vbur) and the G-parameter are used to quantify the steric bulk of ligands. researchgate.netnih.gov These methods calculate the volume occupied by the ligand within a defined sphere around a central point, such as a metal ion or the center of a binding pocket. acs.orgresearchgate.net

For 1,8-naphthyridine-based ligands, the steric environment can be systematically tuned by altering the substituents. acs.orgnih.gov A study on dinuclear complexes with 1,8-naphthyridine ligands demonstrated that the buried volume could be modulated by changing groups on the ligand backbone. acs.org While specific %Vbur values for this compound have not been published, we can infer its properties. The methyl group at the 3-position would contribute more to the steric bulk than a hydrogen atom at the same position. However, compared to larger substituents like tert-butyl or phenyl groups, its steric hindrance would be relatively modest. This moderate steric profile could be advantageous, allowing it to access a wider range of binding sites without causing significant steric clashes.

Table 3: Comparison of Steric Parameters for Different Substituents on a Naphthyridine Core (Illustrative)

| Substituent Group | Expected Buried Volume (%Vbur) Contribution | Steric Influence |

|---|---|---|

| Hydrogen (-H) | Low | Minimal |

| Methyl (-CH3) | Moderate | Low-Moderate |

| isopropyl (-iPr) | High | Significant |

| tert-Butyl (-tBu) | Very High | Substantial |

Investigation of Reaction Mechanisms and Pathways via Computational Methods

Computational chemistry, particularly DFT, is a powerful tool for elucidating reaction mechanisms, identifying transition states, and calculating activation energies. ias.ac.inias.ac.in The synthesis of 1,8-naphthyridine derivatives often involves cyclization reactions, such as the Friedländer annulation. nih.govsapub.org

For the synthesis of this compound, a likely pathway involves the reaction of a 2-aminopyridine (B139424) derivative with a substituted malonic ester. researchgate.net DFT calculations can model this entire reaction pathway. The process would involve:

Initial Adduct Formation: The nucleophilic attack of the amino group on a carbonyl carbon of the malonate.

Transition State 1 (TS1): The energy barrier for the initial bond formation.

Intermediate Formation: A stable intermediate is formed after the initial addition.

Transition State 2 (TS2): The energy barrier for the subsequent cyclization and dehydration steps.

Final Product Formation: The stable this compound.

DFT studies on the synthesis of related pyrrolo[1',5'-a]-1,8-naphthyridine derivatives have successfully mapped the reaction coordinates and identified the most plausible mechanisms by comparing the energy profiles of different potential pathways. ias.ac.inias.ac.in Such an analysis for this compound would provide invaluable insights for optimizing synthetic conditions to improve reaction yields and minimize byproducts.

Academic Applications and Biological Activities Excluding Human Clinical Trials, Dosage, Safety/adverse Effects

Role as Ligands in Coordination Chemistry

The structure of 1,8-naphthyridine (B1210474) derivatives, featuring two fused pyridine (B92270) rings, provides a constrained "bite" distance for metal chelation, making them exceptional ligands in coordination chemistry. researchgate.net The presence of two nitrogen atoms in a fixed orientation facilitates the formation of stable complexes, particularly with transition metals. The specific structure of 3-Methyl-1,8-naphthyridine-2,4-diol, with its combination of nitrogen heteroatoms and adjacent hydroxyl groups, offers multiple coordination sites (N,N and O,O), making it a potent chelating agent for forming mononuclear and polynuclear metal complexes.

Formation of Metal Complexes with 1,8-Naphthyridine Derivatives

The 1,8-naphthyridine framework is renowned for its ability to form stable bimetallic complexes, where two metal centers are held in close proximity. tandfonline.comacs.org This unique structural feature is crucial for mimicking the active sites of metalloenzymes and developing novel catalysts. tandfonline.com Research has demonstrated the formation of dinuclear copper complexes with 1,8-naphthyridine-based ligands, which are of significant interest for their catalytic and reactive properties. researchgate.nettandfonline.comacs.org

The design of these ligands can be highly tunable. For instance, unsymmetrical naphthyridine ligands have been developed to selectively synthesize a series of heterobimetallic complexes. acs.org Flexible 1,8-naphthyridyl derivatives have also been synthesized to create intricate zinc(II) complexes with varying bridging modes. rsc.org The versatility of the naphthyridine scaffold allows for the construction of complex metallosupramolecular architectures and has been instrumental in the synthesis of novel unsupported iridium(II) dimers. researchgate.net The coordination pocket and rigidity of these ligands can enforce specific geometries, such as pseudo-octahedral, around the metal centers, leading to "diamond" shaped configurations with defined metal-metal distances. researchgate.net

Catalytic Applications of Naphthyridine-Metal Complexes

The unique ability of 1,8-naphthyridine ligands to support bimetallic centers has led to significant advancements in catalysis. The proximity of the two metal ions can lead to cooperative effects, enabling multielectron processes and unique bond activations that are challenging for monometallic catalysts. tandfonline.comescholarship.org

Dicopper(I) complexes supported by naphthyridine ligands have shown promise as catalysts for activating terminal alkynes and arenes, facilitating important reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC). tandfonline.comacs.org These complexes have been instrumental in isolating and studying key intermediates in catalytic cycles, providing valuable mechanistic insights. acs.org

Beyond copper, other transition metal complexes of naphthyridine derivatives have demonstrated catalytic activity. Iridium(III) complexes, for example, have been employed as catalysts for the C-alkylation of aryl ketones using alcohols as the alkylating agent. researchgate.net The development of transition-metal based catalytic systems that can function under specific conditions is a burgeoning field, with naphthyridine ligands playing a crucial role due to their robust and tunable nature. nih.gov The synergy between two metal centers, as seen in dinuclear palladium(II) complexes, can efficiently catalyze the hydrolysis of peptides. nih.gov

Photophysical Properties of Naphthyridine-Based Metal Complexes

The photophysical properties of metal complexes are of fundamental importance for applications in sensing, imaging, and photonics. nih.gov Naphthyridine-based ligands contribute significantly to the photophysics of their metal complexes. The electronic properties of these complexes, such as absorption and emission, are determined by the interplay between the metal's d-orbitals and the ligand's π and π* orbitals. nih.govnccr-must.ch

Upon excitation with light, these complexes can populate various excited states, including metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), and ligand-centered (LC) states. nccr-must.ch The relative energies of these states dictate the photophysical behavior, such as luminescence (fluorescence or phosphorescence). For instance, in d6 metal complexes, tuning the ligand field strength and π-conjugation can control the energetic order of MLCT and ligand-based excited states, determining whether the complex is luminescent. nih.gov

Complexes of second- and third-row transition metals like ruthenium(II) and iridium(III) with polypyridine ligands (a class that includes naphthyridines) are well-known for their luminescent properties, which can be tuned by modifying the ligands. rsc.org Even first-row transition metal complexes, such as those of iron(II), can exhibit photo-induced redox reactions, although the mechanism may differ from their heavier congeners. osti.gov The rigid and conjugated structure of the 1,8-naphthyridine core provides a robust platform for creating complexes with desirable photophysical properties for various applications.

Materials Science Applications

The unique electronic and photophysical properties of 1,8-naphthyridine derivatives and their metal complexes make them highly valuable in the field of materials science. Their applications range from the development of sensitive chemical sensors to their use as active components in advanced electronic devices.

Development of Fluorescent Sensors and Probes

Fluorescent sensors are powerful analytical tools known for their high sensitivity and rapid response. rsc.org The 1,8-naphthyridine scaffold is an excellent platform for designing fluorescent probes for the detection of various analytes, including metal ions and biomolecules. researchgate.netacs.org The sensing mechanism often relies on processes like photoinduced electron transfer (PET), where the binding of an analyte modulates the fluorescence output of the probe. researchgate.netselectscience.net

For example, naphthyridine-based fluorescent probes have been designed for the selective "turn-on" detection of amines and proteins in aqueous media. acs.org Other derivatives have been developed as colorimetric and "turn-off" fluorescent sensors for nickel (Ni²⁺) ions, showing distinct color changes and fluorescence quenching upon binding. nih.gov Schiff-base fluorescent probes incorporating a 1,8-naphthyridine unit have demonstrated high selectivity for aluminum (Al³⁺) ions. researchgate.net Furthermore, nanosensors constructed with naphthyridine receptors have shown sensitivity and selectivity for guanosine (B1672433) nucleotides, with the quenching of fluorescence serving as the detection signal. researchgate.net The inherent coordination sites within this compound make it a prime candidate for development into a selective fluorescent sensor.

Applications in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

The demand for advanced materials for organic electronics has driven research into novel organic semiconductors. researchgate.net Conjugated 1,8-naphthyridine oligomers have emerged as a promising class of n-type materials for use in organic light-emitting diodes (OLEDs). rsc.org These materials can function as both emitters and electron-transport materials. rsc.org

Key properties of these naphthyridine-based compounds include high fluorescence quantum yields (up to 1.0), high glass-transition temperatures (up to 105 °C), and high decomposition temperatures (up to 400 °C), which contribute to the stability and efficiency of OLED devices. researchgate.netrsc.org By systematically varying the structure, their properties can be fine-tuned to achieve emission across the visible spectrum, from blue to yellow. rsc.org Single-layer OLEDs using these materials have demonstrated good performance, with yellow emitters achieving a maximum current efficiency of 1.2 cd A⁻¹. researchgate.netrsc.org

In the realm of organic field-effect transistors (OFETs), naphthyridine-based molecules have also shown potential. A small molecule based on a 1,5-naphthyridine-2,6-dione unit exhibited n-type semiconductor behavior with a high electron mobility of 0.14 cm² V⁻¹ s⁻¹, attributed to its planar structure and well-ordered thin-film morphology. rsc.org These findings highlight the potential of the broader naphthyridine class, including derivatives of this compound, as versatile components in next-generation organic electronic devices.

Potential in Nanographene Synthesis and Molecular Switches

While direct studies on the use of this compound in nanographene synthesis are not extensively documented, the broader family of 1,8-naphthyridine derivatives is recognized for its potential in creating novel materials. The planar structure and the presence of nitrogen atoms in the naphthyridine core make it an attractive building block for constructing larger polycyclic aromatic systems, which are precursors to nanographenes. These nitrogen-containing nanostructures can exhibit unique electronic and optical properties.

In the realm of molecular electronics, naphthyridine-based systems are being explored for their potential as molecular switches. These molecules can exist in different stable or metastable states, and their transition between these states can be controlled by external stimuli such as light or an electric field. The ability of 1,8-naphthyridine derivatives to undergo photoinduced isomerization and their tunable electronic properties make them promising candidates for the development of nanoscale switching devices. The core structure of this compound, with its specific substituent groups, could influence the switching behavior and stability of such molecular devices.

Use in Semiconductor Materials (n- and p-type)

The electronic characteristics of 1,8-naphthyridine derivatives suggest their utility in organic semiconductor materials. A series of n-type conjugated 1,8-naphthyridine oligomers have been synthesized and investigated for their application in organic light-emitting diodes (OLEDs). These materials exhibit high fluorescence quantum yields, good thermal stability, and reversible electrochemical reduction, making them suitable as both emitters and electron-transport materials. The electron-deficient nature of the naphthyridine ring system generally imparts n-type (electron-transporting) properties to these materials. However, by modifying the substituents on the naphthyridine core, it is possible to tune their electronic properties and potentially create p-type (hole-transporting) materials. The specific electronic contributions of the methyl and diol groups in this compound would need to be investigated to determine its precise semiconductor characteristics.

In Vitro Biological Activities and Mechanistic Studies (Excluding Human Clinical Data)

The 1,8-naphthyridine scaffold is a well-established pharmacophore, and its derivatives have demonstrated a wide range of biological activities.

Antimicrobial Activity against Specific Bacterial and Fungal Strains

Derivatives of 1,8-naphthyridine are known to possess significant antimicrobial properties. Studies have shown that these compounds can be effective against a variety of bacterial and fungal pathogens.

Anticancer Activity against Specific Cell Lines (e.g., HeLa, MCF-7, SKOV3, A549)

Mechanisms of Action

Derivatives of the 1,8-naphthyridine scaffold have been shown to exert their biological effects through a variety of mechanisms, including the inhibition of essential cellular enzymes and the induction of programmed cell death.